molecular formula C11H6Cl4N2O B14578962 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one CAS No. 61258-41-1

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one

Cat. No.: B14578962
CAS No.: 61258-41-1
M. Wt: 324.0 g/mol
InChI Key: SISFLTWRFPULEQ-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one is a synthetic organic compound characterized by the presence of both imidazole and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonium chloride under acidic conditions.

    Chlorination: The imidazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 4 and 5 positions.

    Coupling with Dichlorophenyl Group: The chlorinated imidazole is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atoms on the imidazole ring and the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole and phenyl derivatives.

Scientific Research Applications

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dichloro-1H-imidazol-1-yl)-1-phenylethan-1-one: Lacks the dichlorophenyl group, which may affect its biological activity.

    2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one: Lacks the chlorine atoms on the imidazole ring, potentially altering its reactivity and interactions.

Uniqueness

2-(4,5-Dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one is unique due to the presence of both dichlorophenyl and chlorinated imidazole groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

61258-41-1

Molecular Formula

C11H6Cl4N2O

Molecular Weight

324.0 g/mol

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-1-(2,4-dichlorophenyl)ethanone

InChI

InChI=1S/C11H6Cl4N2O/c12-6-1-2-7(8(13)3-6)9(18)4-17-5-16-10(14)11(17)15/h1-3,5H,4H2

InChI Key

SISFLTWRFPULEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2Cl)Cl

Origin of Product

United States

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